molecular formula C22H13ClF3N3O B4825163 8-chloro-2-(pyridin-4-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

8-chloro-2-(pyridin-4-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Cat. No.: B4825163
M. Wt: 427.8 g/mol
InChI Key: JZYQOVGPGDQPKA-UHFFFAOYSA-N
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Description

8-chloro-2-(pyridin-4-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a quinoline core, a pyridine ring, and a trifluoromethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(pyridin-4-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a trifluoromethyl pyridine building block with a chlorinated quinoline derivative . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(pyridin-4-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and pyridine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

8-chloro-2-(pyridin-4-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-chloro-2-(pyridin-4-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound’s quinoline and pyridine rings allow it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine derivatives: These compounds share the trifluoromethyl group and pyridine ring, offering similar chemical properties.

    Chloroquinoline derivatives: Compounds with a chloroquinoline core exhibit comparable reactivity and applications.

Uniqueness

8-chloro-2-(pyridin-4-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide stands out due to its combination of a quinoline core, pyridine ring, and trifluoromethyl group. This unique structure provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-chloro-2-pyridin-4-yl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3N3O/c23-17-6-3-4-14-15(12-19(28-20(14)17)13-8-10-27-11-9-13)21(30)29-18-7-2-1-5-16(18)22(24,25)26/h1-12H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYQOVGPGDQPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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